3-Methylbutanal
Overview
Description
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
isovaleraldehyde is a natural product found in Kunzea salina, Eucalyptus deglupta, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Mechanism of Action
Target of Action
3-Methylbutanal, also known as isovaleraldehyde, is an organic compound that primarily targets the olfactory receptors due to its volatile nature . It is found in low concentrations in many types of food and is used commercially as a reagent for the production of pharmaceuticals, perfumes, and pesticides .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors, contributing to the perception of smell. As a volatile compound, it can easily evaporate and interact with these receptors, leading to the perception of a malty, chocolate-like aroma .
Biochemical Pathways
This compound is synthesized via reactions catalyzed by phosphotransferase (PTA), acylkinase (ACK), and aldehyde dehydrogenase (AldDH) . These metabolic pathways have been reported in many microorganisms . The formation of this compound begins with the degradation of casein and transamination of leucine, which then leads to the formation of the corresponding intermediary α-ketoacids . The subsequent intracellular biosynthesis of this compound occurs via these pathways .
Result of Action
The primary result of this compound’s action is the perception of a malty, chocolate-like aroma when it interacts with olfactory receptors . In addition, it is used as a reactant in the synthesis of a number of compounds, including pharmaceuticals, perfumes, and pesticides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to interact with olfactory receptors can be affected by temperature and humidity. Moreover, it is a combustible substance, and its stability can be affected by the presence of ignition sources .
Biochemical Analysis
Biochemical Properties
3-Methylbutanal plays a significant role in biochemical reactions. It is synthesized via reactions catalyzed by phosphotransferase (PTA), acylkinase (ACK), and aldehyde dehydrogenase (AldDH) . These enzymes interact with this compound, facilitating its conversion into other compounds. The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a flavor compound. For instance, in the dairy industry, Lactococcus lactis has been successfully applied as a starter to increase the level of this compound produced during the ripening of cheese . This suggests that this compound can influence cellular metabolism, particularly in the context of fermentation processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds through enzymatic reactions. For instance, it can be converted into isovaleric acid through an oxidative pathway mediated by aldehyde dehydrogenase . This process involves binding interactions with the enzyme, leading to the activation of the enzyme and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized via both direct and indirect pathways in Lactococcus lactis . The direct pathway involves the enzyme α-ketoacid decarboxylase, while the indirect pathway involves the enzymes in the pdh gene cluster, ack, and pta .
Properties
IUPAC Name |
3-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021619 | |
Record name | 3-Methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | Butanal, 3-methyl- | |
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Record name | Isovaleraldehyde | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
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Record name | 3-METHYLBUTANAL | |
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Flash Point |
55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c. | |
Record name | ISOVALERALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
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Solubility |
Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water | |
Record name | 3-METHYLBUTANAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
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Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°) | |
Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
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Record name | 3-Methylbutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/434/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.96 (Air = 1), Relative vapor density (air = 1): 3.0 | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYLBUTANAL | |
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Vapor Pressure |
50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1 | |
Record name | Isovaleraldehyde | |
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Record name | 3-METHYLBUTANAL | |
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Record name | 3-METHYLBUTANAL | |
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Mechanism of Action |
...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy. | |
Record name | 3-METHYLBUTANAL | |
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Color/Form |
Colorless liquid | |
CAS No. |
590-86-3, 26140-47-6 | |
Record name | ISOVALERALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8767 | |
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Record name | 3-Methylbutanal | |
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Record name | Isovaleraldehyde | |
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Record name | 3-Methylbutanal | |
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Record name | Butanal, 3-methyl- | |
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Record name | 3-Methylbutanal | |
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Record name | Isovaleraldehyde | |
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Record name | ISOVALERALDEHYDE | |
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Record name | 3-METHYLBUTANAL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-60 °F (USCG, 1999), -51 °C | |
Record name | ISOVALERALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8767 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-METHYLBUTANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/628 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isovaleraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-METHYLBUTANAL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-methylbutanal and what is its significance in food science?
A1: this compound is a branched-chain aldehyde that contributes significantly to the flavor and aroma of various foods. It is often described as having a malty, nutty, or chocolate-like aroma. [, , ]
Q2: In which food products is this compound commonly found?
A2: this compound is a key flavor compound found in several food products, including:
- Cheese: Cheddar, Raclette, and Emmental cheeses often exhibit a nutty flavor attributed to this compound. [, , , ]
- Sherry Wine: This fortified wine, particularly the Fino and Pedro Ximénez varieties, contains significant amounts of this compound, contributing to their characteristic aroma. []
- Cocoa Beans: Roasting Criollo cocoa beans leads to a significant increase in this compound concentration, impacting their overall aroma profile. []
- Mushrooms: Pan-frying white mushrooms (Agaricus bisporus L.) results in higher levels of this compound, contributing to their cooked aroma. []
- Meat Bouillons: Commercial meat bouillons often contain higher levels of this compound compared to traditionally prepared ones, contributing to their malty aroma notes. []
- Corn Tortillas: this compound is among the compounds likely contributing to the characteristic aroma of corn tortillas, alongside others like hexanal and 4-vinylguaiacol. []
Q3: How does the perception of this compound's aroma differ in various food matrices?
A3: While generally perceived as malty, this compound's aroma can be influenced by the food matrix it is present in. For instance, it contributes to the nutty flavor in cheese, while in sherry wine, it contributes to the overall complex aroma. [, , ]
Q4: How is this compound biosynthesized in fermented products?
A4: Lactic acid bacteria (LAB), particularly Lactococcus lactis, play a crucial role in this compound biosynthesis during fermentation. This process involves the catabolism of the amino acid leucine through either:
- Direct Pathway: Involves α-ketoacid decarboxylase (KADC), which directly converts α-ketoisocaproate to this compound. [, , , , ]
- Indirect Pathway: Involves α-ketoacid dehydrogenase (KADH), converting α-ketoisocaproate to isovaleryl-CoA, which is then converted to this compound. [, , , ]
Q5: What factors influence the production of this compound by LAB?
A5: Several factors can influence this compound production:
- LAB Strain: Different strains exhibit varying levels of KADC and KADH activity, impacting their this compound production capacity. [, ]
- Oxygen Availability: Higher dissolved oxygen concentrations can stimulate both KADC and KADH pathways, leading to increased this compound production. []
- Leucine Concentration: Supplementing fermentation media with leucine can enhance this compound production, as it serves as the precursor molecule. []
- Temperature: Fermentation temperature influences the metabolic activity of LAB, potentially affecting this compound production. []
Q6: Are there any non-enzymatic pathways involved in this compound formation?
A6: Yes, research indicates a non-enzymatic pathway for this compound formation from leucine. This pathway involves the conversion of leucine to its corresponding keto acid, which is then non-enzymatically converted to this compound in the presence of manganese ions and oxygen. []
Q7: What happens to this compound after it is produced in food?
A7: this compound can undergo further reactions within the food matrix, such as:
- Reduction to 3-methylbutanol: This reaction, often catalyzed by alcohol dehydrogenase, can influence the final flavor profile. [, , ]
- Reaction with other compounds: this compound can react with other food components, such as epicatechin, potentially influencing flavor stability. []
Q8: What analytical techniques are used to identify and quantify this compound in food products?
A8: Various analytical techniques are employed for this compound analysis:
- Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for separating and identifying volatile compounds, including this compound. [, , , , , , ]
- Aroma Extract Dilution Analysis (AEDA): Helps determine the most potent odorants in a sample, including this compound, by successive dilution. [, , , , ]
- Stable Isotope Dilution Assays (SIDA): Allows for accurate quantification of specific compounds, such as this compound, in complex matrices. [, , ]
- Dynamic Headspace Analysis: A technique for isolating and analyzing volatile compounds in a sample, often coupled with GC-MS. [, ]
Q9: What are some potential applications of research on this compound in the food industry?
A9: Research on this compound can help the food industry:
- Develop starter cultures: Identify and select LAB strains with enhanced this compound production for improved cheese flavor. []
- Optimize fermentation processes: Adjust parameters like oxygen availability and temperature to enhance this compound production. [, ]
- Improve flavor stability: Understand the factors affecting this compound degradation and develop strategies to extend shelf life. []
Q10: What is the environmental impact of this compound released from industrial processes?
A10: The rendering industry, which processes animal byproducts, is known to release volatile organic compounds (VOCs), including this compound, into the atmosphere. [] These VOCs can contribute to odor pollution and potentially have adverse effects on air quality.
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